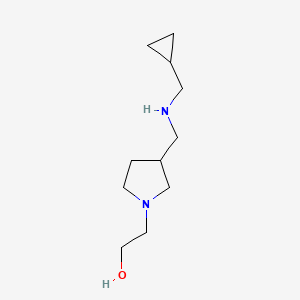

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a chemical compound that features a pyrrolidine ring substituted with a cyclopropylmethylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves the reaction of pyrrolidine with cyclopropylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Applications in Medicinal Chemistry

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol has garnered attention for its potential therapeutic effects:

- Neurological Disorders : Preliminary studies suggest it may serve as a building block for drugs targeting conditions such as depression and anxiety due to its ability to interact with neurotransmitter systems.

- Receptor Binding Studies : Interaction studies indicate that the compound may bind selectively to various receptors, influencing their activity and potentially leading to therapeutic effects.

Case Study: Neuropharmacological Effects

A study investigated the effects of similar compounds on serotonin receptors, revealing that modifications in the cyclopropyl group significantly affected binding affinity and selectivity. This underscores the importance of structural features in determining pharmacological properties.

Applications in Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules. Its functional groups allow for various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate.

- Reduction : It can be reduced to yield different amines or alcohols with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions with alkyl halides, leading to new derivatives.

Biological Research Applications

The compound is instrumental in biological research due to its chiral nature and ability to modulate enzyme activity:

- Enzyme Inhibition Studies : It has been used to explore mechanisms of enzyme inhibition, providing insights into metabolic pathways.

- Receptor Interaction Studies : Research has focused on its selective interactions with specific receptors, guiding further drug development efforts.

Mechanism of Action

The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and cyclopropylmethylamino-substituted molecules. Examples include:

- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine

- 2-(pyrrolidin-1-yl)pyrimidines .

Uniqueness

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is unique due to its specific combination of functional groups and structural features.

Biological Activity

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol, also known by its chemical structure C10H20N2O, has emerged as a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H20N2O

- Molecular Weight : 184.28 g/mol

- IUPAC Name : this compound

- CAS Number : 1353985-89-3

The biological activity of this compound is primarily attributed to its interaction with G-protein-coupled receptors (GPCRs). GPCRs are critical targets for drug development due to their role in various physiological processes. This compound may act as an allosteric modulator or antagonist at specific GPCRs, influencing signal transduction pathways that regulate cellular responses.

Table 1: Potential Targets and Mechanisms

| Target Receptor | Mechanism of Action | Reference |

|---|---|---|

| Opioid Receptors | Modulation of pain pathways and antitumor effects | |

| DprE1 Enzyme | Inhibition related to antituberculosis activity |

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties by modulating immune responses and inhibiting tumor cell proliferation. For instance, the activation of specific opioid receptors has been shown to enhance the efficacy of immunotherapy in colorectal cancer models .

- Antibacterial Properties : Preliminary investigations suggest that derivatives of this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications on the pyrrolidine ring can enhance efficacy against resistant strains like MRSA .

Case Study: Antitumor Efficacy

A study evaluated the effects of a closely related compound on lung cancer cells. The results demonstrated that activation of the opioid growth factor receptor led to increased apoptosis through the caspase signaling pathway, suggesting a potential therapeutic application for lung cancer treatment .

Safety and Toxicology

Safety data for this compound remains limited. However, general safety assessments indicate a need for further toxicological studies to determine safe dosage ranges and potential side effects.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

2-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol |

InChI |

InChI=1S/C11H22N2O/c14-6-5-13-4-3-11(9-13)8-12-7-10-1-2-10/h10-12,14H,1-9H2 |

InChI Key |

GKDDLJIQMKUJGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNCC2CCN(C2)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.